molecular formula C9H5Cl3O3S B13159493 7,8-dichloro-2H-chromene-3-sulfonyl chloride CAS No. 1235441-04-9

7,8-dichloro-2H-chromene-3-sulfonyl chloride

Cat. No.: B13159493
CAS No.: 1235441-04-9
M. Wt: 299.6 g/mol
InChI Key: DMZLZUSKAUPVKF-UHFFFAOYSA-N
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Description

7,8-Dichloro-2H-chromene-3-sulfonyl chloride is a high-value chemical intermediate designed for advanced research and development applications. This compound features a reactive sulfonyl chloride group attached to a dichloro-substituted chromene core, making it a versatile building block in organic and medicinal chemistry. Its primary research value lies in its role as a key precursor for the synthesis of more complex sulfonamide and sulfonate derivatives. Researchers utilize this compound in lead optimization and library synthesis for drug discovery projects, particularly where the chromene scaffold is of interest due to its prevalence in biologically active molecules. The dichloro substituents at the 7 and 8 positions fine-tune the electronic properties and lipophilicity of the molecule, which can be critical for modulating the activity and metabolic stability of resulting compounds. As a highly reactive electrophile, it readily undergoes nucleophilic substitution reactions with amines and alcohols. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

1235441-04-9

Molecular Formula

C9H5Cl3O3S

Molecular Weight

299.6 g/mol

IUPAC Name

7,8-dichloro-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C9H5Cl3O3S/c10-7-2-1-5-3-6(16(12,13)14)4-15-9(5)8(7)11/h1-3H,4H2

InChI Key

DMZLZUSKAUPVKF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=C(C=C2)Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dichloro-2H-chromene-3-sulfonyl chloride typically involves the chlorination of 2H-chromene derivatives followed by sulfonylation. One common method includes the reaction of 7,8-dichloro-2H-chromene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product .

Scientific Research Applications

Chemistry: 7,8-Dichloro-2H-chromene-3-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and sulfonyl chlorides with related functionalities. Key differences are highlighted below:

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Reactivity/Applications Evidence Reference
7,8-Dichloro-2H-chromene-3-sulfonyl chloride Chromene (benzopyran) Sulfonyl chloride, Cl at C7/C8 Likely high reactivity for nucleophilic substitution; potential use in drug intermediates Not available in evidence
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) Indole Carboxylic acid, Cl at C7, methyl at C3 Acidic proton for salt formation; used in agrochemicals/pharmaceuticals SDS data
Benzene sulfonyl chloride Benzene Sulfonyl chloride Classic electrophile for sulfonamide synthesis; well-documented in organic chemistry Not in evidence
Ferric chloride (FeCl₃) Inorganic coagulant Cl⁻ ions Water treatment (coagulation); alters turbidity and chloride concentrations Environmental studies

Key Observations:

Functional Groups : The sulfonyl chloride group distinguishes it from carboxylic acid derivatives, enabling nucleophilic displacement reactions (e.g., with amines) rather than acid-base interactions.

Chloride Substitutions: Dichloro substitutions may increase steric hindrance compared to monosubstituted analogs, affecting reaction kinetics.

Research Findings and Limitations

Biological Activity

7,8-Dichloro-2H-chromene-3-sulfonyl chloride is a chemical compound with significant biological activity, primarily due to its reactive sulfonyl chloride group. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis. Below, we delve into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₅Cl₃O₃S
  • Molecular Weight : 299.6 g/mol
  • Structural Characteristics : The compound features two chlorine atoms at the 7 and 8 positions of the chromene ring and a sulfonyl chloride functional group at the 3 position. This configuration contributes to its reactivity and interaction with biological macromolecules.

The biological activity of 7,8-dichloro-2H-chromene-3-sulfonyl chloride is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The sulfonyl chloride group can modify enzyme active sites, potentially inhibiting their function.
  • Alteration of Protein Functions : By forming covalent bonds with amino acid residues, the compound can alter the conformation and functionality of proteins involved in various biological processes.

Biological Activities

Research indicates that derivatives of chromene compounds, including 7,8-dichloro-2H-chromene-3-sulfonyl chloride, exhibit a range of biological activities:

  • Anti-inflammatory Properties : Compounds related to this structure have been shown to exhibit anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. For instance, certain derivatives demonstrated COX-2 inhibitory activity comparable to standard anti-inflammatory drugs like aspirin .
  • Antimicrobial Activity : Studies have highlighted the antimicrobial potential of chromene derivatives against various pathogens. Some compounds showed significant activity against Gram-positive bacteria and fungi .
  • Antioxidant Activity : The compound's derivatives have also been evaluated for their antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes; effective in rat models
AntimicrobialSignificant activity against Gram-positive bacteria
AntioxidantDemonstrated antioxidant effects in various assays

Case Study: Anti-inflammatory Activity

In a pharmacological study assessing anti-inflammatory effects using a formaldehyde-induced paw edema model in rats, several derivatives were tested for their ability to reduce inflammation. Notably:

  • Compound 3a showed a 29.2% inhibition rate shortly after administration.
  • Other compounds like 7f and 8c also exhibited significant protective effects against inflammation over time .

Case Study: Antimicrobial Efficacy

Research has indicated that 7,8-dichloro-2H-chromene-3-sulfonyl chloride exhibits bactericidal properties against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 μM to 125 μM , showcasing its potential as an antimicrobial agent .

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